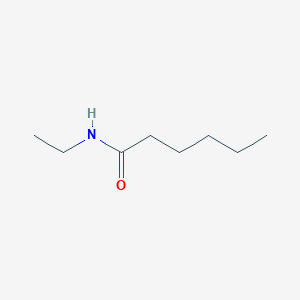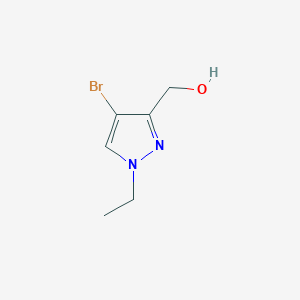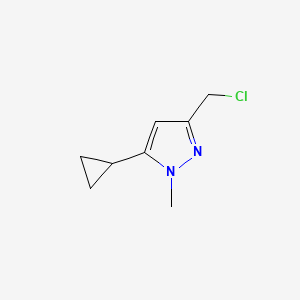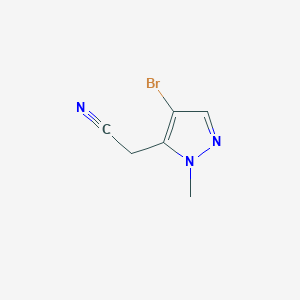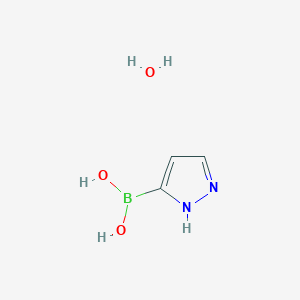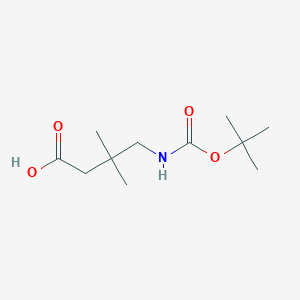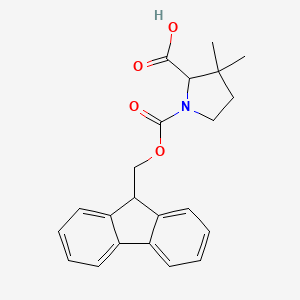
1,2-Benzenedicarboxaldehyde, 4,5-dichloro-
Descripción general
Descripción
“1,2-Benzenedicarboxaldehyde, 4,5-dichloro-” is a chemical compound with the molecular formula C8H4Cl2O2 . It is also known by other names such as 4,5-Dichlorophthalaldehyde .
Molecular Structure Analysis
The molecular structure of “1,2-Benzenedicarboxaldehyde, 4,5-dichloro-” consists of a benzene ring with two aldehyde groups and two chlorine atoms . The molecular weight of this compound is 203.02 .Physical And Chemical Properties Analysis
The molecular formula of “1,2-Benzenedicarboxaldehyde, 4,5-dichloro-” is C8H4Cl2O2 . The molecular weight is 203.02 . Unfortunately, detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Solvent-Solute Interactions and Hydration
A study explored the solvent-solute interactions of isomeric phthalaldehydes, including 1,2-benzenedicarboxaldehyde, in aqueous solutions. It found significant differences in hydration and solute interactions among the isomers, highlighting the unique behavior of 1,2-benzenedicarboxaldehyde in forming a cyclic hemiacetal form in aqueous solution, indicating strong resonance interactions between the two CHO groups (Baymak, Kulla, & Zuman, 2007).
Rotational Isomers and Spectroscopy
Another research focused on the rotational isomers (rotamers) of 1,2-benzenedicarboxaldehyde, among others, using matrix-isolation infrared spectroscopy. This study provided insights into the structural and energetic relationships among the rotamers, contributing to the understanding of chemical bonding and interactions in such compounds (Ohno & Itoh, 2007).
Catalytic Oxidation of Benzyl Alcohol
Research on the catalytic oxidation of benzyl alcohol to benzaldehyde using sulfated Ti-SBA-15 highlighted the potential of 1,2-benzenedicarboxaldehyde derivatives in enhancing the oxidative properties of catalysts. This application is crucial for the production of benzaldehyde, an essential compound in various industries (Sharma, Soni, & Dalai, 2012).
Synthesis and Characterization
The synthesis of novel compounds involving 1,2-benzenedicarboxaldehyde derivatives has been extensively studied. For example, the synthesis of 2,5-Dimethoxy-4[(1E)-2-(1H-benzimidazol-2-yl) ethenyl]benzaldehyde through condensation reactions demonstrates the versatility of 1,2-benzenedicarboxaldehyde in organic synthesis (Bin, 2012).
Environmental and Health Aspects
A comprehensive study on phthalates, including the diesters of 1,2-benzenedicarboxylic acid, discussed their widespread use, metabolism, and potential health effects. This research highlights the importance of understanding the environmental and health implications of chemicals related to 1,2-benzenedicarboxaldehyde (Hauser & Calafat, 2005).
Safety and Hazards
Based on the available data, it’s important to handle “1,2-Benzenedicarboxaldehyde, 4,5-dichloro-” with care. It’s advised to use protective gloves, protective clothing, eye protection, and face protection when handling this compound . It may cause severe skin burns, eye damage, and may cause an allergic skin reaction . It’s also very toxic to aquatic life .
Propiedades
IUPAC Name |
4,5-dichlorophthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAVOMUOLIKJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431555 | |
| Record name | 1,2-Benzenedicarboxaldehyde, 4,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenedicarboxaldehyde, 4,5-dichloro- | |
CAS RN |
13209-33-1 | |
| Record name | 1,2-Benzenedicarboxaldehyde, 4,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-Diazabicyclo[3.1.0]hexane](/img/structure/B3046812.png)
